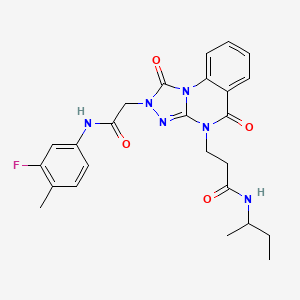![molecular formula C13H16FNO B2619404 N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide CAS No. 2411266-98-1](/img/structure/B2619404.png)
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide, also known as DMFPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and is known for its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide exerts its therapeutic effects through the inhibition of certain enzymes and receptors in the body. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the activity of certain receptors in the body, including the vanilloid receptor (VR1) and the transient receptor potential ankyrin 1 (TRPA1) receptor.
Biochemical and Physiological Effects:
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to protect against neuronal damage and cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide for lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential therapeutic applications. However, one of the limitations of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide. One direction is to further elucidate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide and its safety for use in humans. Overall, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide shows great promise as a potential therapeutic agent for a variety of diseases and warrants further study.
Synthesemethoden
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting compound with 2-fluoroacetyl chloride. The final step involves the reaction of the resulting compound with propargyl bromide to obtain N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-2-fluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-4-13(16)15-8-12(14)11-6-5-9(2)10(3)7-11/h4-7,12H,1,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMFXQJUXSVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNC(=O)C=C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

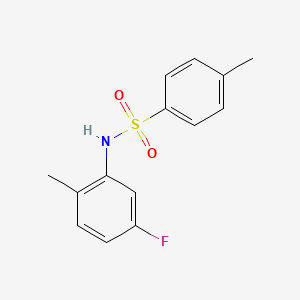
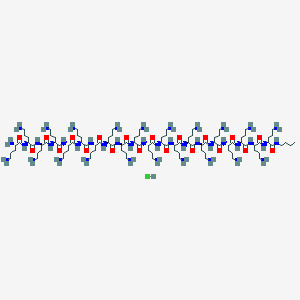

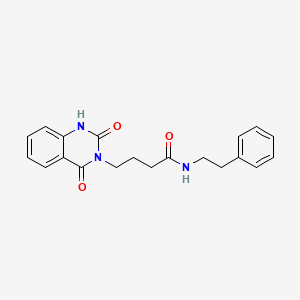
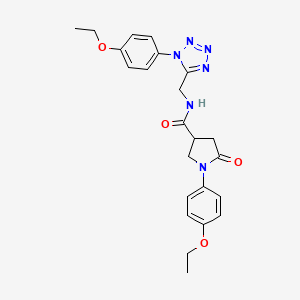
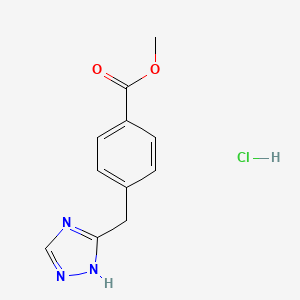
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)
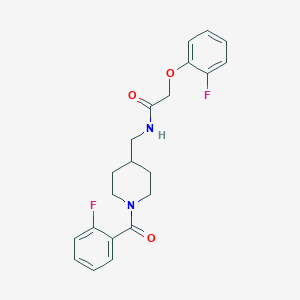
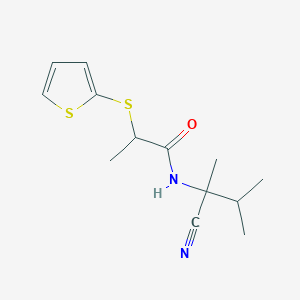
![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)
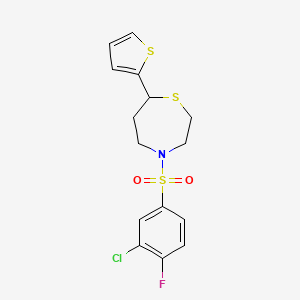
![4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2619341.png)
